(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone
Descripción
The compound "(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone" is a structurally complex macrocyclic polyketide with a fused pyrido-oxaazacyclotricosine core. The compound’s intricate architecture, featuring multiple stereocenters and a conjugated ene-epoxide system, implies synthetic challenges and unique physicochemical properties, such as solubility and stability under physiological conditions. Structural elucidation would rely on advanced techniques like 2D NMR and mass spectrometry, as highlighted in studies of analogous compounds .
Propiedades
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-LJIGMGMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(\C1)/C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tacrolimus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.02e-03 g/L | |
| Record name | Tacrolimus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
104987-11-3 | |
| Record name | (3S,4R,5R,8R,9Z,12R,14S,15R,16S,18R,19R,26aS)-8-allyl-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(1Z)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0^{4,9}]octacos-18-ene-2,3,10,16-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tacrolimus | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tacrolimus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 °C | |
| Record name | Tacrolimus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015002 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Actividad Biológica
The compound designated as (3S,4R,5S,...)-tetrone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties and mechanisms of action based on available literature and research findings.
Chemical Structure and Properties
The compound's intricate structure includes multiple stereocenters and functional groups such as hydroxyls and methoxy groups. The molecular formula is noted to be with a molecular weight of approximately 807.04 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of specific bacterial strains and fungi. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways in microbial cells .
Immunosuppressive Effects
Similar to tacrolimus (FK506), this compound has shown promising immunosuppressive properties. It binds to immunophilins like FKBP-12 and inhibits calcineurin activity. This inhibition results in decreased T-cell activation and subsequent reduction in cytokine production (e.g., IL-2), which is crucial for immune response modulation . This mechanism positions the compound as a candidate for treating autoimmune diseases and preventing transplant rejection.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The presence of multiple hydroxyl groups could facilitate interactions with cellular signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the specific pathways affected.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Potential use as a natural preservative or therapeutic agent |
| Study 2 | Inhibition of T-cell activation similar to FK506 | Possible application in organ transplantation |
| Study 3 | Induction of apoptosis in breast cancer cell lines | Exploration as an anticancer agent |
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Calcineurin Inhibition : By binding to FKBP-12 and inhibiting calcineurin phosphatase activity.
- Membrane Disruption : Altering microbial cell membrane integrity leading to cell death.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells.
Aplicaciones Científicas De Investigación
Immunosuppressive Therapy
Tacrolimus is primarily recognized for its role as a potent immunosuppressant . It is widely used in organ transplantation to prevent rejection of transplanted organs. Tacrolimus works by inhibiting T-cell activation and proliferation through the inhibition of calcineurin activity. This mechanism is crucial for patients receiving kidney transplants and other organ transplants to maintain graft acceptance and prevent acute rejection episodes .
Dermatological Applications
In dermatology, Tacrolimus is utilized topically for the treatment of atopic dermatitis (eczema) and other inflammatory skin conditions. Its immunomodulatory properties help reduce inflammation and pruritus associated with these conditions. Tacrolimus ointment is particularly beneficial for patients who may not respond well to traditional corticosteroids .
Research on Drug Interactions
Tacrolimus has been the subject of extensive research regarding its interactions with other medications. Studies have demonstrated that Tacrolimus can interact with calcium channel blockers like diltiazem. Research utilizing liquid chromatography-tandem mass spectrometry has been pivotal in understanding these interactions and their clinical implications for patients undergoing polypharmacy .
Antibacterial Properties
Emerging studies suggest that Tacrolimus may possess antibacterial properties , although this application is less established compared to its immunosuppressive effects. Research indicates potential mechanisms through which Tacrolimus can inhibit bacterial growth; however, further studies are necessary to fully elucidate these effects and their clinical relevance .
Potential in Cancer Therapy
Recent investigations have explored the potential of Tacrolimus in cancer therapy. Its immunosuppressive capabilities might be leveraged to modulate immune responses in cancer patients undergoing treatment. There is ongoing research into how Tacrolimus can be integrated into treatment regimens for various malignancies to enhance therapeutic outcomes while managing immune-related adverse effects .
Pharmacokinetics and Dosage Optimization
Understanding the pharmacokinetics of Tacrolimus is crucial for optimizing its therapeutic use. Research has focused on determining appropriate dosing regimens based on individual patient factors such as weight and concurrent medications to minimize toxicity while maximizing efficacy .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Similarity Analysis
Structural comparisons often employ ligand-based virtual screening (LBVS) and molecular fingerprints to quantify similarity. For example, the SwissSimilarity platform uses 2D fingerprints to compare molecular descriptors, where higher similarity scores correlate with shared bioactivity . Key structural analogs of the target compound include:
The target compound’s ene-epoxide and methoxycyclohexyl moieties distinguish it from salternamide E and boropinic acid, which lack these groups. Such substituents may enhance membrane permeability or target specificity compared to simpler polyketides .
Computational Predictions
Machine learning models, such as swarm intelligence algorithms (e.g., Salp Optimization Algorithm), optimize feature selection for activity prediction. For the target compound, descriptor-based models predict high binding affinity to ATP-dependent kinases due to its epoxy and methoxy groups, which mimic ATP’s phosphate and ribose motifs . Graph-based similarity methods, which compare molecular graphs rather than bit vectors, may better capture its macrocyclic topology .
Methodological Considerations
Challenges in Structural Comparison
- Graph Isomorphism Complexity : Direct graph comparisons for large macrocycles are computationally intensive (NP-hard) .
- Enantiomer-Specific Activity : As seen in amoxicillin studies, enantiomers of the target compound may exhibit divergent bioactivities .
- Data Bias: Machine learning models trained on non-macrocyclic datasets may underperform for this compound class .
Métodos De Preparación
Microbial Strain Selection
Tacrolimus is predominantly biosynthesized through the fermentation of Streptomyces species. Streptomyces tsukubaensis (deposited as No. 9993, FERM BP-927) is the most widely used strain, achieving titers of 385 μg/mL under optimized conditions. Alternative strains, such as Streptomyces sp. 4908 (CGMCC No. 1288), have been engineered to reduce feedback inhibition by adding nipecotic acid during fermentation, enhancing yields by 20–40% compared to conventional methods.
Table 1: Comparative Fermentation Parameters
| Strain | Medium Components | Temperature (°C) | pH | Yield (μg/mL) |
|---|---|---|---|---|
| S. tsukubaensis | Glycerin (1%), corn starch (1%), cottonseed meal (1%), calcium carbonate (0.2%) | 26–30 | 6.5–7 | 385 |
| Streptomyces sp. 4908 | Soluble starch (40%), Semen Maydis pulp (30%), glycerol (20%), dipotassium phosphate (1.5%) | 28–30 | 7.0 | 450–520 |
Batch Fermentation
Industrial-scale production employs fed-batch fermentation to maintain dissolved oxygen above 30% saturation. Methanol (0.01–0.05% v/v) and sodium chloride (0.05–0.1% w/v) are added at 30h and 50h intervals to enhance secondary metabolite synthesis, reducing the fermentation cycle to 140–192h. Agitation rates of 150–300 rpm and aeration at 0.5–1.5 vvm (volume per volume per minute) are critical for mycelial growth.
Precursor Feeding
The addition of nipecotic acid (1.0% w/v) at 120h post-inoculation suppresses tacrolimus degradation pathways, increasing yield stability. This approach avoids the accumulation of byproducts such as tacrolimus O-ethyl open-ring derivatives.
Extraction and Primary Purification
Solvent Extraction
Post-fermentation, the broth is filtered using ceramic membranes (50 nm pore size) to separate mycelia. Tacrolimus is extracted from the filtrate using acetone or methanol, achieving >90% recovery. Ethyl acetate is subsequently used for liquid-liquid extraction, concentrating the crude product to an oily residue.
Table 2: Solvent Efficiency in Tacrolimus Extraction
| Solvent | Extraction Efficiency (%) | Purity (%) |
|---|---|---|
| Acetone | 92.3 ± 1.5 | 63.5 |
| Methanol | 88.7 ± 2.1 | 58.9 |
| Ethyl Acetate | 95.1 ± 0.9 | 72.4 |
Adsorption Chromatography
Non-ionic resins (e.g., Diaion HP-20) are employed for initial purification. Elution with 75% aqueous acetone removes polar impurities, yielding a tacrolimus-enriched fraction with 85–90% purity. Silica gel chromatography (n-hexane:ethyl acetate, 4:1 v/v) further eliminates hydrophobic contaminants.
Advanced Purification Techniques
Reverse-Phase Chromatography
C18 reverse-phase columns (Grace-Amicon, 15 μm) are used with acetone-water (50:50 v/v) mobile phases. Silver nitrate (30 g/L) is added to form a tacrolimus-silver complex, selectively retained on the column. Subsequent elution with acetonitrile-water (80:20 v/v) achieves >99% purity.
Crystallization
The purified tacrolimus-silver complex is precipitated by adding deionized water to acetonitrile solutions (1:2 v/v) at 5°C. Crystallization under vacuum yields monohydrate crystals with a melting point of 127–129°C.
Synthetic Approaches
One-Pot Annulation
While fermentation remains the primary method, synthetic routes have been explored for structural analogs. A Smiles rearrangement of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines in acetonitrile (reflux, Cs2CO3) yields pyrido[2,3-b]oxazin-2-ones, key intermediates for tacrolimus-like scaffolds. However, yields (<50%) and stereochemical challenges limit industrial application.
Quality Control and Validation
HPLC Analysis
Purity is assessed using C18 columns (4.6 × 250 mm, 5 μm) with water-acetonitrile gradients (55:45 to 30:70 v/v over 25min). Retention times for tacrolimus and its O-ethyl open-ring impurity are 12.3min and 14.7min, respectively.
Q & A
Q. Methodological Approach :
- Computational Reaction Path Search : Use quantum chemical calculations to predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
- Retrosynthetic Analysis : Break down the target molecule into simpler precursors, prioritizing steps with established stereochemical control methods (e.g., asymmetric catalysis, chiral auxiliaries).
- Iterative Feedback : Integrate experimental results with computational models to refine reaction conditions (e.g., solvent, temperature, catalyst loading) .
Advanced Consideration :
For stereochemical fidelity, employ kinetic vs. thermodynamic control strategies during macrocyclization. Monitor intermediate stability using real-time spectroscopy (e.g., FT-IR, Raman) .
What advanced characterization techniques are required to confirm stereochemistry and regiochemistry?
Q. Methodological Approach :
| Technique | Application |
|---|---|
| X-ray Crystallography | Definitive 3D structural elucidation of crystalline intermediates/final product |
| NOESY/ROESY NMR | Spatial proximity analysis of protons to resolve stereochemical ambiguities |
| High-Resolution MS/MS | Fragment ion analysis to confirm regiochemistry of substituents |
| Vibrational Circular Dichroism (VCD) | Absolute configuration determination for non-crystalline samples |
Data Contradiction Resolution :
If NMR data conflicts with computational predictions (e.g., diastereomer ratios), use dynamic NMR (DNMR) to assess rotational barriers or equilibrium states .
How can AI-driven simulations optimize reaction conditions for high-yield macrocyclization?
Q. Methodological Approach :
- COMSOL Multiphysics Integration : Model fluid dynamics and heat transfer in reactors to predict optimal mixing and temperature profiles .
- Machine Learning (ML) : Train models on historical reaction data to predict yield outcomes under varying conditions (e.g., pressure, catalyst type).
- Sensitivity Analysis : Identify critical parameters (e.g., reactant concentration, pH) using factorial design experiments (2^k designs) .
Case Study :
For epoxy ring formation (C15, C19), simulate steric effects of the propenyl group (C8) using density functional theory (DFT) to avoid side reactions .
What experimental design strategies mitigate challenges in isolating polar intermediates during synthesis?
Q. Methodological Approach :
- Membrane Separation Technologies : Use nanofiltration or reverse osmosis to concentrate polar intermediates while removing salts/solvents .
- Chromatography Optimization : Screen mixed-mode stationary phases (e.g., C18 with ion-exchange groups) for improved resolution of hydroxyl-rich intermediates.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like UV/Vis probes to monitor elution profiles in real time .
Advanced Consideration :
For the cyclohexyl-substituted ethenyl group (C3), leverage solubility parameter modeling (Hansen parameters) to select extraction solvents that maximize phase separation .
How should researchers resolve contradictions between computational binding affinity predictions and experimental bioactivity data?
Q. Methodological Approach :
- Orthogonal Assays : Validate bioactivity using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays to rule out false positives/negatives .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to assess if the compound adopts multiple bioactive conformations in solution vs. crystal states .
- Epistatic Analysis : Investigate potential off-target interactions using chemoproteomics or CRISPR-Cas9 knockout screens .
Example :
If the compound shows unexpected immunosuppressive activity, compare its binding mode with FKBP12 (a common macrolide target) using docking studies .
What reactor design considerations improve scalability for stereochemically complex steps?
Q. Methodological Approach :
- Microreactor Systems : Enhance mass/heat transfer for exothermic steps (e.g., epoxidation at C15-C19) to minimize racemization .
- Continuous Flow Chemistry : Stabilize transient intermediates (e.g., enolates) by reducing residence time in reactive zones .
- Scale-down Modeling : Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain kinetic consistency between lab and pilot scales .
Advanced Consideration :
For the propenyl group (C8), evaluate radical vs. ionic addition mechanisms in flow reactors to control regioselectivity .
How can researchers validate oxidative stability of the 15,19-epoxy moiety under physiological conditions?
Q. Methodological Approach :
- Accelerated Stability Testing : Expose the compound to H2O2/ROS-generating systems (e.g., Fenton reaction) and monitor degradation via LC-MS .
- Computational Prediction : Calculate bond dissociation energies (BDEs) for the epoxy ring using DFT to identify vulnerable positions .
- Metabolite Profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation products .
Data Interpretation :
If epoxy ring cleavage occurs, propose structural modifications (e.g., electron-withdrawing substituents) to enhance stability .
What strategies address low yields in the final macrocyclization step?
Q. Methodological Approach :
- Template-Directed Synthesis : Use metal templates (e.g., Zn²⁺) to pre-organize linear precursors into cyclization-favorable conformations .
- High-Dilution Conditions : Optimize reagent addition rates to favor intramolecular over intermolecular reactions.
- Kinetic vs. Thermodynamic Control : Screen catalysts (e.g., Grubbs II for ring-closing metathesis) to trap the desired macrocycle .
Advanced Analysis :
If the propenyl group (C8) causes steric hindrance, employ strain-release strategies (e.g., ring-opening/ring-closing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
